molecular formula C10H10N6S B1270546 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol CAS No. 791806-33-2

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Cat. No. B1270546
M. Wt: 246.29 g/mol
InChI Key: ZBTHQOODFXDNOF-UHFFFAOYSA-N
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Description

The compound "5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol" is of interest in the field of chemistry and pharmaceuticals due to its unique structural features, which include a benzimidazole ring linked to a 1,2,4-triazole ring via a methylene bridge. This structural arrangement offers potential for a variety of chemical reactions and properties, making it a valuable subject for research in developing new materials and therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions to introduce various functional groups into the core structure. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moieties have been synthesized from condensation reactions, indicating the versatility of the triazole ring in facilitating bond formation with other heterocyclic units (Karrouchi et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds features conjugated systems that contribute to their stability and reactivity. For example, the imidazol-4-yl-triazole system has been described as planar, conjugated, and aromatic, with hydrogen bonding playing a crucial role in stabilizing the crystal structure of these compounds (Afshar et al., 1987).

Chemical Reactions and Properties

Compounds containing the 1,2,4-triazole ring are known for their ability to undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation. These reactions can be utilized to further modify the compound, introducing new functional groups or altering existing ones to achieve desired properties or activities. For example, thiazolidinones and Mannich bases of 4-amino-3-mercapto-1,2,4-triazole derivatives have been synthesized, showcasing the chemical versatility of these compounds (Dave et al., 2007).

Scientific Research Applications

Synthesis and Pharmacological Potential

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their synthesis and potential pharmacological applications. These compounds, due to their unique chemical structure, have shown significant promise in various therapeutic areas.

  • Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, similar in structure to the compound , have demonstrated noteworthy analgesic and antioxidant properties (Karrouchi et al., 2016).
  • Antimicrobial Activity : Derivatives of benzimidazole containing 1,2,4-triazole have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial strains (Tien et al., 2016).
  • Anti-inflammatory and Antioxidant Activity : Novel triazole derivatives bearing benzimidazole moiety have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Some compounds in this class exhibited potential antioxidant and anti-inflammatory activity (Katikireddy et al., 2021).

Application in Material Science

The compound and its derivatives find applications in material science, particularly in the field of corrosion inhibition.

  • Corrosion Inhibition : Benzimidazole derivatives, including those similar to 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol, have shown effectiveness as corrosion inhibitors for metals in various environments. Studies have demonstrated their utility in protecting metals like mild steel in acidic conditions (Ammal et al., 2018); (Yadav et al., 2013).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives are used as commercial drugs and have been evaluated for safety in clinical trials .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

4-amino-3-(benzimidazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6S/c11-16-9(13-14-10(16)17)5-15-6-12-7-3-1-2-4-8(7)15/h1-4,6H,5,11H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTHQOODFXDNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357259
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

CAS RN

791806-33-2
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
2
Citations
NRM Gabr, AS El-Etrawy, HA Abdel-Fattah… - ajpamc.com
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 2, 4-TRIAZOLE DERIVATIVES BASED SCHIFF’S BASES BEARING BENZIMIDAZOLE Page 1 Hanan A Abdel …
Number of citations: 4 www.ajpamc.com
N Gabr, AS El-Etrawy, HA Abdel-Fattah, SA El-Feky - 2015
Number of citations: 4

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